molecular formula C9H7N B167102 Quinoline-d7 CAS No. 34071-94-8

Quinoline-d7

Cat. No. B167102
CAS RN: 34071-94-8
M. Wt: 136.2 g/mol
InChI Key: SMWDFEZZVXVKRB-GSNKEKJESA-N
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Description

Quinoline-d7 is an isotopic variant of quinoline, with 97 atom % D and 98% (CP) isotopic purity . It has a molecular weight of 136.20 .


Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives has been achieved through various methods including microwave, using clay or some other catalyst .


Molecular Structure Analysis

The empirical formula of Quinoline-d7 is C9D7N . The SMILES string representation is [2H]c1nc2c([2H])c([2H])c([2H])c([2H])c2c([2H])c1[2H] .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized via expeditious synthetic approaches . These include Conrad–Limpach reactions, transition metal catalysed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .


Physical And Chemical Properties Analysis

Quinoline-d7 has a boiling point of 237 °C (lit.) and a melting point of -17–13 °C (lit.). Its density is 1.151 g/mL at 25 °C .

Scientific Research Applications

Anticancer Activities

Quinoline compounds, including Quinoline-d7, have shown effective anticancer activity. The broad spectrum of biological and biochemical activities of quinoline compounds is facilitated by the synthetic versatility of quinoline, allowing for a large number of structurally diverse derivatives. These derivatives have been examined for their modes of function in the inhibition of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair in cancer drug development and refinement (Solomon & Lee, 2011).

DNA Methylation Inhibition

Quinoline derivative SGI-1027 and its analogues are potent inhibitors of DNA methyltransferase (DNMT) 1, 3A, and 3B, crucial in cancer treatment. These derivatives were found to be more potent against human DNMT3A than DNMT1 and induced re-expression of a reporter gene in leukemia cells, demonstrating their potential in cancer therapy (Rilova et al., 2014).

Antimicrobial and Antimalarial Properties

Quinoline derivatives have a wide range of applications including medicine, food, and materials. They exhibit biological activities such as antimicrobial, antimalarial, and anticancer effects. The presence of the quinoline nucleus in these compounds is crucial for their effectiveness in treating infectious diseases (Narwal, Kumar, & Verma, 2017).

Bioimaging Applications

Quinoline derivatives have been used extensively in bioimaging and as pharmaceutical agents. Novel synthesis methods of these derivatives allow for targeted applications in live-cell imaging, such as specific targeting of the Golgi apparatus in various cell lines. This application demonstrates the potential of quinoline derivatives in detailed cellular studies (Chen et al., 2019).

Corrosion Inhibition

Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials. They exhibit good performance against metallic corrosion due to their high electron density, making them suitable for various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Alzheimer's Disease Research

Quinoline derivatives have shown potential in Alzheimer's disease research. For instance, a specific derivative was effective in protecting against memory impairment and anxiety in an Alzheimer's disease model in mice, highlighting its potential therapeutic role in neurodegenerative diseases (Pinz et al., 2018).

Safety And Hazards

Quinoline-d7 is classified as toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They have been used in the development of organic light-emitting diodes (OLEDs) and are also being considered as materials for biomedical applications .

properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterioquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWDFEZZVXVKRB-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-d7

CAS RN

34071-94-8
Record name Quinoline-d7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
G Fischer - Journal of Molecular Spectroscopy, 1974 - Elsevier
… Similar observations are made for quinoline-d7. … Absorption spectrum of quinoline-d7 in naphthalene at 4'K. Frequencies in cm-'. … Overlapping edge of quinoline-d7 T,T* system. …
Number of citations: 12 www.sciencedirect.com
J Schmidt, DA Antheunis, JH Van der Waals - Molecular Physics, 1971 - Taylor & Francis
… In addition to quinoline-h7 we also give results on quinoline-d7 quinoxaline-h6 and -d6 all in durene, and on quinoxaline-d6 in naphthalene-ds. These molecules are related to …
Number of citations: 203 www.tandfonline.com
G Luongo, F Iadaresta, E Moccia, C Östman… - … of Chromatography A, 2016 - Elsevier
A simple method for simultaneous determination of twenty-one analytes, belonging to two classes of compounds, aromatic amines and quinolines, is presented. Several of the analytes …
Number of citations: 32 www.sciencedirect.com
WU Palm - Photochemical & Photobiological Sciences, 2018 - Springer
… The addition of formic acid is necessary for the internal standard (IS) quinoline-D7 leading to … Quantification and calibration was performed with respect to IS quinoline-D7 and especially …
Number of citations: 5 link.springer.com
GA Foulds, JB Hodgson, AT Hutton, ML Niven… - Spectroscopy …, 1979 - Taylor & Francis
… complexes were synthesized from pyridine-d5, quinoline-d7 and aniline-d5 … modes of quinoline, quinoline-d7 and their complexes are reported in …
Number of citations: 19 www.tandfonline.com
X Wang, S Liu, Q Xia, G Zhao, J Guo… - Journal of separation …, 2013 - Wiley Online Library
… Especially in GC–MS, quinoline and quinoline-D7 co-eluted with a huge interfering peak, … As a result, quinoline-D7 was not an appropriate internal standard for conventional GC–MS …
ML Niven, DA Thornton - Journal of Molecular Structure, 1979 - Elsevier
The infrared spectra (400—140 cm −1 ) of the complexes [MQ 2 X 2 ] (M = Co, Ni, Cu or Zn; Q = quinoline or quinoline-d 7 ; X = Cl, Br, I or NCS) are discussed. The three skeletal …
Number of citations: 2 www.sciencedirect.com
J Schmidt - Chemical Physics Letters, 1972 - Elsevier
We have observed electron spin echoes in the photo-excited triplet state of organic molecules in zero magnetic field. Thus for the first time one is able to measure the rate of irreversible …
Number of citations: 60 www.sciencedirect.com
ML Niven - 1980 - open.uct.ac.za
… The ir spectra of quinoline, quinoline-d7 and their metal complexes are examined in order to determine the ratio vD;vH for bands assigned to the C~H(D) and ring modes of the …
Number of citations: 5 open.uct.ac.za
B Fowler, MC Hamilton - bsee.gov
… Poor recoveries of quinoline-d7 are attributed to partition into aqueous emulsified droplets, and being more water soluble, it will be extensively washed out of the trap back to the …
Number of citations: 0 www.bsee.gov

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